

A Comparative Guide to the Bystander Effect of Different ADC Linker-Payloads

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The bystander effect is a critical mechanism of action for antibody-drug conjugates (ADCs), defining their ability to eradicate not only antigen-expressing (Ag+) target tumor cells but also adjacent antigen-negative (Ag-) cells.[1][2][3] This phenomenon is particularly crucial for enhancing therapeutic efficacy in heterogeneous tumors where antigen expression can be varied.[4][5][6] The extent of this effect is intricately linked to the biochemical and physicochemical properties of the ADC's two core components: the linker and the cytotoxic payload.[1][7]

This guide provides an objective comparison of the bystander effects mediated by different linker-payload combinations, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals in the rational design of next-generation ADCs.

Mechanism of the ADC Bystander Effect

The bystander effect is initiated after the ADC binds to its target antigen on a cancer cell.[8] The process involves the internalization of the ADC, followed by the release of the cytotoxic payload, which then diffuses to neighboring cells.[1][9] The payload's ability to traverse cell membranes is a primary determinant of this effect.[10][11] Payloads that are small, lipophilic, and uncharged are more likely to permeate cell membranes and kill adjacent cells.[7][11][12]

There are two primary pathways for payload release that can lead to a bystander effect:



- Intracellular Release: The ADC is internalized into the target cell's lysosome, where the linker is cleaved, and the payload is released. If the payload is membrane-permeable, it can diffuse out of the target cell and into the surrounding tumor microenvironment.[7][13]
- Extracellular Release: Some cleavable linkers may be sensitive to conditions in the tumor microenvironment, leading to payload release before the ADC is internalized.[1][7][13] This free payload can then enter nearby cells.

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Caption: General mechanism of the ADC bystander effect.

Comparative Analysis of Linker Technologies

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The choice of linker is a critical determinant of an ADC's ability to mediate a bystander effect. Linkers are broadly categorized as cleavable or non-cleavable, with distinct implications for payload release and subsequent bystander killing.[14][15][16]

- Cleavable Linkers: These are designed to be stable in systemic circulation but are broken down by specific triggers in the tumor microenvironment or within cancer cells.[16] This controlled release of a potent, often unmodified payload facilitates the bystander effect, which is advantageous for treating heterogeneous tumors.[14][16] Common cleavage mechanisms include enzymes (e.g., cathepsins), acidic pH, or reducing agents like glutathione.[14]
- Non-Cleavable Linkers: These linkers release the payload only after the complete
 degradation of the antibody within the lysosome.[14][15] The resulting payload-linker-amino
 acid complex is typically charged and less membrane-permeable, which significantly limits or
 prevents the bystander effect.[3][16] This can offer a better safety profile by reducing offtarget toxicity.[15]

Linker Type	Mechanism of Payload Release	Bystander Effect Potential	Examples
Cleavable	Enzymatic cleavage (e.g., cathepsin B), pH sensitivity (hydrazones), or reduction (disulfides) in the tumor microenvironment or lysosome.[14]	High. Releases a membrane-permeable payload that can diffuse to neighboring cells.[16]	Valine-citrulline (vc), Valine-alanine, GGFG peptide, Disulfide linkers.[1][14]
Non-Cleavable	Proteolytic degradation of the antibody in the lysosome, releasing a payload-linker-amino acid complex.[14][15]	Low to negligible. The released complex is typically charged and membrane-impermeable.[3][12]	Thioether (e.g., SMCC).[14]



Comparative Analysis of Cytotoxic Payloads

The physicochemical properties of the payload itself are paramount for an effective bystander effect. For a released payload to kill neighboring cells, it must be able to diffuse across cell membranes.[17]

- Membrane Permeability: Payloads that are hydrophobic, non-polar, and uncharged are generally more membrane-permeable and thus more capable of inducing a potent bystander effect.[7][12]
- Potency: Highly potent payloads can be effective at the low concentrations that might reach bystander cells.[17]

The auristatins and maytansinoids are two of the most common classes of payloads used in ADCs.[7] While structurally similar, small modifications can dramatically alter their ability to mediate bystander killing.

- MMAE (Monomethyl Auristatin E): A highly potent, membrane-permeable auristatin that exhibits a strong bystander effect.[17][18]
- MMAF (Monomethyl Auristatin F): An auristatin derivative that is more hydrophilic and charged, making it significantly less membrane-permeable.[17][19] Consequently, ADCs with MMAF have a much weaker bystander effect.[17][20]
- DM1 and DM4 (Maytansinoid derivatives): When released from cleavable linkers, these payloads can be membrane-permeable and induce a bystander effect. However, when T-DM1 (which uses a non-cleavable linker) is degraded, the resulting Lys-SMCC-DM1 metabolite is positively charged and cannot efficiently cross cell membranes.[1][3]
- DXd (Deruxtecan): A topoisomerase I inhibitor that is highly membrane-permeable, leading to a potent bystander effect, as seen with T-DXd (Enhertu).[1][12]



Payload	Class	Key Class Physicochemical Property	
MMAE	Auristatin (Tubulin Inhibitor)	Hydrophobic, membrane- permeable.[17]	High.[10][17]
MMAF	Auristatin (Tubulin Inhibitor)	Hydrophilic, charged, less membrane- permeable.[17][19]	Low to negligible.[17] [20]
DM1	Maytansinoid (Tubulin Inhibitor)	Dependent on the linker; charged when released from non-cleavable linkers, neutral from cleavable ones.[3][12]	Low to high (linker-dependent).[3]
DXd	Topoisomerase I Inhibitor	Highly membrane- permeable.[1][12]	High.[1]
PBD Dimer	DNA-Crosslinking Agent	Membrane- permeable.[17]	High.[17]

Performance of Key ADC Linker-Payload Combinations

The interplay between the linker and payload dictates the overall bystander efficacy of an ADC. The following table summarizes the characteristics and observed bystander effects of several clinically relevant ADCs.



ADC Example	Linker-Payload	Linker Type	Payload Permeability	Observed Bystander Effect
Trastuzumab Deruxtecan (T- DXd, Enhertu)	GGFG peptide- DXd	Cleavable (Enzymatic)	High	Strong: The released DXd readily diffuses into neighboring cells, contributing to its high efficacy in tumors with heterogeneous HER2 expression.[1]
Brentuximab Vedotin (Adcetris)	Valine-citrulline- MMAE	Cleavable (Enzymatic)	High	Strong: The released MMAE is highly effective at killing bystander cells in preclinical models.[17]
Ado- Trastuzumab Emtansine (T- DM1, Kadcyla)	SMCC-DM1	Non-cleavable	Low	Negligible: The released Lys-SMCC-DM1 metabolite is charged and cannot cross cell membranes, thus lacking a bystander effect. [1][3][12]
Depatuxizumab Mafodotin (Depatux-M)	Maleimidocaproy I-MMAF	Non-cleavable	Low	Negligible: The released MMAF is cell-



impermeant, limiting its activity to directly targeted cells. [18][20]

Experimental Protocols for Quantifying the Bystander Effect

Assessing the bystander effect is a critical step in the preclinical development of ADCs. Standardized in vitro and in vivo assays are used to quantify the ability of an ADC to kill antigen-negative cells.[6][21]

In Vitro Co-Culture Assay

This assay directly measures the killing of antigen-negative bystander cells when they are cultured together with antigen-positive target cells.[2][4]

Methodology:

- Cell Seeding: Seed a mixture of antigen-positive (Ag+) cells and fluorescently labeled antigen-negative (Ag-) cells in a 96-well plate.[2] Monocultures of each cell line should be seeded as controls.
- ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC and appropriate controls (e.g., isotype control ADC, vehicle).
- Incubation: Incubate the plates for 72-120 hours.[2]
- Viability Assessment: Quantify the viability of the fluorescent Ag- cells using a fluorescence plate reader, flow cytometry, or high-content imaging.[21]
- Data Analysis: A significant decrease in the viability of Ag- cells in the co-culture compared to the Ag- monoculture indicates a bystander effect.[2] The data can be used to calculate a "bystander IC50".[6]



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Caption: Workflow for a co-culture bystander effect assay.

Conditioned Medium Transfer Assay

This method assesses whether the cytotoxic payload is released from target cells into the culture medium and can subsequently kill bystander cells.[4]

Methodology:

- Prepare Conditioned Medium: Seed Ag+ cells and treat them with the ADC for 48-72 hours.
- Collect Medium: Collect the supernatant (conditioned medium), which may contain the released payload.
- Treat Bystander Cells: Seed Ag- cells in a separate plate and replace their medium with the collected conditioned medium.
- Incubation & Assessment: Incubate the Ag- cells for 48-72 hours and then measure their viability.
- Data Analysis: A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells (compared to control medium) indicates a bystander effect.[4][6]



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Caption: Workflow for a conditioned medium transfer assay.

In Vivo Admixed Xenograft Model

This in vivo model evaluates the bystander effect in a more physiologically relevant setting.[17]

Methodology:

- Tumor Implantation: Subcutaneously inject a mixture of Ag+ and Ag- tumor cells into immunodeficient mice to establish admixed tumors.[2][17]
- Tumor Growth & Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups.[2]
- ADC Administration: Administer the ADC, vehicle, and control ADCs via the appropriate route (typically intravenous).[2][17]
- Efficacy Assessment: Monitor tumor volume and body weight throughout the study.
- Endpoint Analysis: The study is terminated when control tumors reach a maximum size. Tumor growth inhibition (TGI) is calculated. A significant TGI in the admixed model,



especially when the proportion of Ag+ cells is low, indicates a potent in vivo bystander effect. [17]

Conclusion

The bystander effect is a powerful mechanism that can significantly enhance the therapeutic efficacy of ADCs, particularly in the context of tumor heterogeneity. The capacity for bystander killing is not an inherent property of all ADCs but is rather a function of deliberate design, hinging on the strategic selection of the linker and payload.

- Cleavable linkers paired with membrane-permeable payloads (e.g., T-DXd with its GGFG-DXd combination) are essential for a potent bystander effect.[1][12]
- Non-cleavable linkers or membrane-impermeable payloads (e.g., T-DM1, ADCs with MMAF)
 largely confine the cytotoxic effect to the targeted antigen-positive cells, thus exhibiting a
 minimal bystander effect.[3][17]

A thorough preclinical evaluation using robust in vitro and in vivo assays is critical for characterizing the bystander potential of a novel ADC.[2] Ultimately, the optimal linker-payload combination must be carefully considered to balance the enhanced efficacy from bystander killing against the potential for increased off-target toxicity, thereby maximizing the therapeutic window for each specific cancer indication.[18][20]

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